1-(2,2-diethoxyethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole
Description
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Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-2-(naphthalen-1-yloxymethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-3-27-24(28-4-2)16-26-21-14-8-7-13-20(21)25-23(26)17-29-22-15-9-11-18-10-5-6-12-19(18)22/h5-15,24H,3-4,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDOHBDTBRCGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,2-diethoxyethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole is a derivative of the benzodiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₃₀N₂O₃
- Molecular Weight : 306.45 g/mol
The compound features a benzodiazole core connected to a naphthalenyl ether and an ethoxyethyl side chain, which contributes to its biological activity.
Biological Activities
Recent studies have highlighted various biological activities associated with benzodiazole derivatives. The following sections summarize the key findings related to the specific compound .
Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentration (MIC) values comparable to standard antibiotics, suggesting potential for development as antimicrobial agents .
Anticancer Properties
Benzodiazole derivatives are also explored for their anticancer potential. Studies have shown that modifications in the benzodiazole structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Anti-inflammatory Effects
Inflammation plays a critical role in many diseases, and compounds with anti-inflammatory properties are of great interest. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures .
Structure-Activity Relationship (SAR)
The biological activity of benzodiazole derivatives is often influenced by their chemical structure. Key factors include:
- Substituents on the Benzodiazole Ring : Variations in substituents can significantly alter potency and selectivity against target cells.
- Alkyl Chain Length : The presence of ethoxy groups has been linked to enhanced solubility and bioavailability.
A detailed SAR analysis is essential for optimizing the pharmacological profile of such compounds.
Case Studies
Several case studies illustrate the efficacy of compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
